molecular formula C13H17BF3NO3 B567221 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline CAS No. 1256359-27-9

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline

Cat. No.: B567221
CAS No.: 1256359-27-9
M. Wt: 303.088
InChI Key: AEAKBFSIFAZERW-UHFFFAOYSA-N
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Description

The compound “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline” is likely an organic compound containing a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), an aniline group (aniline), and a trifluoromethoxy group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through palladium-catalyzed borylation of aryl bromides . The Miyaura borylation and sulfonylation reactions are also commonly used .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as FT-IR, 1H NMR, and mass spectroscopy, as well as X-ray diffraction and conformational analysis . The InChI and SMILES strings can be used to generate a 2D structure .


Chemical Reactions Analysis

The boronic ester group in this compound can participate in various chemical reactions, such as borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate, and hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For similar compounds, properties such as melting point, solubility, and appearance (color and form) can be determined .

Scientific Research Applications

Ionic Liquids and Phase Behavior

Research on ionic liquids, including their phase behavior with various solutes, is relevant for understanding the solvent properties of related compounds. Ionic liquids have been studied for their unique solvent abilities, affecting the solubility of polar and non-polar aromatic compounds. The choice of anion in ionic liquids, such as bistriflamide or triflate, has a significant impact on solubility, which is crucial for applications in separation processes and extraction from matrices. This research provides insights into solvent selection and the potential for creating tuneable solvent properties for specific applications (Visak et al., 2014).

Aniline Derivatives and Cyclocondensation

The synthesis and biological properties of 2-(azolyl)anilines, a class of compounds involving aniline derivatives, have been extensively reviewed. These compounds are effective nucleophiles in cyclocondensation reactions, and their derivatives exhibit a range of biological activities. This research could inform the synthesis and potential applications of related compounds, emphasizing the versatility of aniline derivatives in chemical synthesis and pharmaceutical research (Antypenko et al., 2017).

CO2 Fixation and Synthesis of Azole Compounds

The chemical fixation of CO2 with aniline derivatives opens new avenues for synthesizing functionalized azole compounds. This process represents an environmentally friendly and economically viable approach to accessing valuable chemicals and highlights the potential of aniline derivatives in green chemistry applications. The ability to utilize CO2 as a feedstock in organic synthesis with aniline derivatives underscores the importance of developing novel synthetic methodologies that are both sustainable and efficient (Vessally et al., 2017).

Fluoropolymers and Materials Science

The synthesis and characterization of polytetrafluoroethylene (PTFE) and related fluoropolymers demonstrate the relevance of fluorine-containing compounds in materials science. PTFE and its derivatives are known for their chemical inertness, hydrophobicity, and exceptional thermal stability, finding applications in various industries. This research area is pertinent to the development of new materials with specific properties, such as low friction or resistance to extreme conditions, and could intersect with the chemical manipulation of fluorine-containing aniline derivatives (Puts et al., 2019).

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-6-5-8(7-10(9)18)19-13(15,16)17/h5-7H,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAKBFSIFAZERW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682251
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-27-9
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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